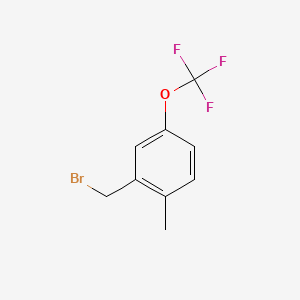
2-Methyl-5-(trifluoromethoxy)benzyl bromide
Vue d'ensemble
Description
2-Methyl-5-(trifluoromethoxy)benzyl bromide is a useful research compound. Its molecular formula is C9H8BrF3O and its molecular weight is 269.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Methyl-5-(trifluoromethoxy)benzyl bromide is a chemical compound with significant potential in various biological applications, particularly in medicinal chemistry. Its unique structure, characterized by a trifluoromethoxy group, suggests that it may exhibit interesting biological activities, including anticancer properties and effects on cell proliferation.
- Chemical Formula : C₉H₈BrF₃O
- CAS Number : 1261573-60-7
- Molecular Weight : 251.06 g/mol
- Storage Conditions : Ambient temperature .
Biological Activity Overview
Recent studies have indicated that compounds with similar structures to this compound exhibit notable biological activities. For instance, related compounds have shown promising results in inhibiting cancer cell proliferation and affecting cell cycle progression.
Anticancer Activity
One of the most significant findings related to the biological activity of compounds similar to this compound is their potential as anticancer agents. A study involving a structurally analogous compound demonstrated its ability to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value of 8.47 µM after 72 hours of treatment. The viability of cells decreased significantly at higher concentrations, indicating dose-dependent cytotoxicity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Viability at 10 µM (%) | Treatment Duration (h) |
|---|---|---|---|---|
| BPU | MCF-7 | 8.47 | 8.56 | 72 |
| Tamoxifen | MCF-7 | N/A | 16.36 | 48 |
The mechanism through which these compounds exert their effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. For instance, molecular docking studies have revealed that certain derivatives can effectively bind to matrix metalloproteinases (MMPs), which are implicated in tumor progression and metastasis .
Case Study: Inhibition of Cell Cycle Progression
In a detailed examination of the effects on cell cycle progression, it was found that treatment with related compounds resulted in significant alterations in the distribution of cells across different phases of the cell cycle. For example, Jurkat cells treated with these compounds showed marked changes in G1, S, and G2 phases compared to control groups .
In Vitro Studies
A variety of in vitro studies have been conducted to assess the cytotoxicity and mechanism of action of compounds similar to this compound:
- MTT Assay : This assay indicated a significant reduction in cell viability at varying concentrations.
- Flow Cytometry : Analysis revealed that treated cells exhibited increased apoptosis rates compared to untreated controls.
Propriétés
IUPAC Name |
2-(bromomethyl)-1-methyl-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-6-2-3-8(4-7(6)5-10)14-9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYHAIGVGUZQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















